An In-depth Technical Guide to 2-Amino-5-methylbenzenethiol: Structural Properties and Analysis
An In-depth Technical Guide to 2-Amino-5-methylbenzenethiol: Structural Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural properties, spectroscopic analysis, and experimental protocols related to 2-Amino-5-methylbenzenethiol (CAS No: 23451-96-9). Also known as 5-methyl-2-aminothiophenol, this bifunctional aromatic compound is a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and dyes. This document consolidates essential physicochemical data, detailed spectroscopic information, and practical experimental methodologies to support its application in research and development.
Structural and Physicochemical Properties
2-Amino-5-methylbenzenethiol is an organic compound featuring an amino (-NH2) and a thiol (-SH) group substituted on a toluene backbone. The presence of these two reactive functional groups makes it a versatile precursor in organic synthesis. Commercial sources describe the compound as a pale yellow solid or a liquid, suggesting that its physical state at room temperature may depend on its purity. It is generally soluble in polar organic solvents and has limited solubility in water.[1]
Table 1: Physicochemical Properties of 2-Amino-5-methylbenzenethiol
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-5-methylbenzenethiol | [2] |
| Synonyms | 5-methyl-2-aminothiophenol, 2-Mercapto-4-methylaniline | [2] |
| CAS Number | 23451-96-9 | [2] |
| Molecular Formula | C₇H₉NS | [2] |
| Molecular Weight | 139.22 g/mol | [2] |
| Physical Form | Pale yellow solid or liquid | |
| Solubility | Soluble in polar organic solvents, slightly soluble in water | [1] |
Spectroscopic Analysis
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 2-Amino-5-methylbenzenethiol. The following data has been compiled from literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: NMR Spectroscopic Data for 2-Amino-5-methylbenzenethiol (Solvent: DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 6.92 | Doublet | Aromatic CH (J = 8.1 Hz) |
| 6.81 | Singlet | Aromatic CH | |
| 6.65 | Doublet | Aromatic CH (J = 8.1 Hz) | |
| 5.22 | Singlet | -NH₂ | |
| 2.05 | Singlet | -CH₃ | |
| ¹³C NMR | 147.84 | - | C-NH₂ |
| 136.08 | - | Aromatic CH | |
| 132.35 | - | Aromatic C-CH₃ | |
| 125.02 | - | Aromatic CH | |
| 117.12 | - | C-SH | |
| 115.36 | - | Aromatic CH | |
| 20.13 | - | -CH₃ |
NMR data sourced from a study on the cyclization of 2-aminothiophenols.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands are indicative of the N-H, C-H, S-H, and C=C bonds.
Table 3: Predicted Characteristic FT-IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3300 | Strong, Sharp (doublet) | N-H stretching (asymmetric & symmetric) of primary amine |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| 2600 - 2550 | Weak | S-H stretching (thiol) |
| 1620 - 1580 | Strong | N-H bending (scissoring) |
| 1500 - 1400 | Medium to Strong | Aromatic C=C ring stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For 2-Amino-5-methylbenzenethiol, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Notes |
| 139 | [C₇H₉NS]⁺ | Molecular Ion Peak ([M]⁺) |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical |
| 106 | [M - SH]⁺ | Loss of a sulfhydryl radical |
| 91 | [C₆H₅N]⁺ | Potential fragmentation of the aromatic ring |
Experimental Protocols
Synthesis Protocol: Hydrolysis of 2-Amino-6-methylbenzothiazole
This protocol describes a common method for the synthesis of 2-Amino-5-methylbenzenethiol from its corresponding benzothiazole derivative.
Workflow for Synthesis of 2-Amino-5-methylbenzenethiol
Caption: Synthesis workflow for 2-Amino-5-methylbenzenethiol.
Materials:
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2-Amino-6-methylbenzothiazole (10 mmol)
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Potassium hydroxide (KOH) (100 mmol)
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Deionized water (20 mL)
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Acetic acid, 50% aqueous solution
Procedure:
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A mixture of 2-amino-6-methylbenzothiazole (10 mmol) and potassium hydroxide (100 mmol) in 20 mL of water is prepared in a round-bottom flask equipped with a reflux condenser.
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The mixture is heated to 120 °C and maintained at reflux for 24 hours.
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After the reflux period, the reaction mixture is cooled to room temperature.
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The cooled mixture is filtered to remove any solid byproducts.
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The filtrate is then neutralized to a pH of 6 by the dropwise addition of a 50% aqueous solution of acetic acid. This will cause the product to precipitate.
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The precipitate is collected by vacuum filtration to yield 2-Amino-5-methylbenzenethiol as a light yellow solid.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This generalized protocol is for the purity assessment and quantification of 2-aminothiophenol derivatives and can be adapted for 2-Amino-5-methylbenzenethiol.
Analytical Workflow for 2-Amino-5-methylbenzenethiol
Caption: General analytical workflow for HPLC analysis.
Instrumentation and Conditions:
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HPLC System: Agilent 1290 Infinity LC or equivalent.
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Column: Luna C18 (150 x 3.00 mm, 3 µm) or equivalent reversed-phase column.
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Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile with 0.1% TFA). The exact ratio should be optimized for best separation.
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Flow Rate: 0.35 mL/min (can be adjusted).
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Injection Volume: 10 µL.
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Detector: UV-Vis detector, wavelength to be determined based on the UV absorbance maximum of the compound (typically in the 200-300 nm range).
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Column Temperature: Ambient or controlled (e.g., 30 °C).
Procedure:
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Standard Preparation: Prepare a stock solution of 2-Amino-5-methylbenzenethiol in the mobile phase. Perform serial dilutions to create a set of calibration standards.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
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Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
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Data Processing: Identify the peak corresponding to 2-Amino-5-methylbenzenethiol based on its retention time. Quantify the compound in the sample by comparing its peak area to the calibration curve. Purity can be estimated by the area percentage of the main peak relative to all peaks in the chromatogram.
Safety and Handling
2-Amino-5-methylbenzenethiol is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2]
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GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]
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Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Applications
As a chemical intermediate, 2-Amino-5-methylbenzenethiol is primarily used in the synthesis of more complex molecules. Its bifunctional nature allows for the construction of heterocyclic ring systems. Key application areas include:
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Pharmaceutical Synthesis: It serves as a building block for benzothiazole-containing compounds, which are known to exhibit a wide range of biological activities.
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Dye Manufacturing: It is a precursor in the production of certain types of dyes.
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Agrochemicals: It can be used in the synthesis of compounds with potential applications in agriculture.[1]
